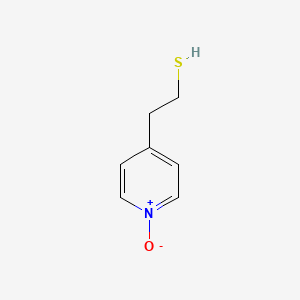
2-(1-Oxidopyridin-4-yl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Oxidopyridin-4-yl)ethanethiol is a chemical compound with the molecular formula C7H9NOS It is a derivative of pyridine, featuring a thiol group attached to an ethane chain, which is further connected to a pyridine ring oxidized at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxidopyridin-4-yl)ethanethiol typically involves the oxidation of pyridine derivatives. One common method includes the reaction of pyridine N-oxides with thiol-containing reagents. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridine N-oxides . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(1-Oxidopyridin-4-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine N-oxide can be reduced back to pyridine under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the pyridine N-oxide.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions to form thioethers or thioesters.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Thioethers or thioesters.
科学的研究の応用
2-(1-Oxidopyridin-4-yl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(1-Oxidopyridin-4-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyridine N-oxide groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridine N-oxide can participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
4-Pyridineethanethiol,1-oxide: Similar structure but with different substitution patterns.
2-(4-Pyridyl)-1-ethanthiol-1-oxid: Another derivative with a similar core structure.
Uniqueness
2-(1-Oxidopyridin-4-yl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a thiol group and a pyridine N-oxide makes it a versatile compound for various applications.
特性
CAS番号 |
69603-81-2 |
|---|---|
分子式 |
C7H9NOS |
分子量 |
155.22 g/mol |
IUPAC名 |
2-(1-oxidopyridin-1-ium-4-yl)ethanethiol |
InChI |
InChI=1S/C7H9NOS/c9-8-4-1-7(2-5-8)3-6-10/h1-2,4-5,10H,3,6H2 |
InChIキー |
MYCDMRYLTZPKBM-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC=C1CCS)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)



![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)




![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)




